1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)methylpiperazine with 2-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various medical conditions, including allergies and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to histamine H1 receptors, acting as an antagonist. By blocking these receptors, it can inhibit the effects of histamine, which is responsible for allergic reactions. Additionally, the compound may interact with other receptors and pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-[(4-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine: This compound has similar structural features but different substituents on the aromatic rings, leading to variations in its pharmacological properties.
1-[(2-Chlorophenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine: The presence of a bromine atom instead of a fluorine atom can result in different chemical reactivity and biological activity.
1-[(2-Chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine: The substitution of a methyl group can alter the compound’s lipophilicity and pharmacokinetic properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the importance of structural modifications in drug design and development.
Properties
Molecular Formula |
C18H20ClFN2 |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20ClFN2/c19-17-7-3-1-5-15(17)13-21-9-11-22(12-10-21)14-16-6-2-4-8-18(16)20/h1-8H,9-14H2 |
InChI Key |
IWKNQGASNRXMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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